Tivozanib - 475108-18-0

Tivozanib

Catalog Number: EVT-287573
CAS Number: 475108-18-0
Molecular Formula: C22H19ClN4O5
Molecular Weight: 454.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tivozanib is a potent and selective tyrosine kinase inhibitor (TKI) that specifically targets vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3. [, , , , , ] This small-molecule inhibitor exhibits activity at picomolar concentrations, demonstrating its high potency. [, , , , ] Tivozanib has shown significant promise as an anti-angiogenic agent in preclinical and clinical studies for various solid tumors, particularly renal cell carcinoma (RCC). [, , , , , , , ]

Mechanism of Action

Tivozanib exerts its anti-tumor effects primarily through the inhibition of VEGFR-1, -2, and -3 tyrosine kinases. [, , , , , , , , , ] By blocking these receptors, Tivozanib disrupts the signaling pathways that promote angiogenesis, the formation of new blood vessels. [, , , , ] Tumor growth and progression heavily rely on angiogenesis, making it a critical target for anticancer therapies. [, ]

Beyond its primary target, Tivozanib has also shown inhibitory activity against other tyrosine kinases, including PDGFRα/β and c-Kit. [] While these interactions occur at higher concentrations compared to VEGFR inhibition, they may contribute to the overall anticancer effects observed in preclinical models. [, , ]

Physical and Chemical Properties Analysis

Tivozanib is characterized by its long half-life, exceeding 60 hours in humans, which allows for once-daily oral administration. [, , , , , , , , ] This prolonged half-life contributes to its sustained inhibition of VEGFRs and its potential for convenient dosing regimens in clinical settings. [, , , ]

Applications
    • Mouse models of breast cancer: Tivozanib exhibits significant efficacy in inhibiting tumor growth and angiogenesis in HER2-driven breast cancer models. [, , , ]
    • Mouse models of lung cancer: Studies using KRAS and EGFR-driven lung cancer models reveal significant survival benefits and tumor regression upon Tivozanib treatment. [, ]
    • Murine tumor models: Tivozanib, in combination with capecitabine, demonstrates synergistic antitumor activity and favorable pharmacokinetic interactions. []
    • In vitro studies: Tivozanib effectively inhibits the proliferation of thyroid cancer cells (SW579 cell line) and vascular endothelial cells (HUVEC cell line) by inducing cell cycle arrest. []
    • Renal Cell Carcinoma (RCC): Tivozanib demonstrates promising activity in RCC, both as a single agent and in combination with other therapies. [, , , , , , , , , , , ] Notably, a Phase III trial (TIVO-1) demonstrated superior progression-free survival (PFS) compared to sorafenib in patients with advanced RCC. [, , , , , ]
    • Soft Tissue Sarcoma (STS): In a Phase II trial, Tivozanib exhibited antitumor activity and a manageable safety profile in patients with metastatic and nonresectable STS. []
    • Gastrointestinal Cancers: A Phase Ib study evaluating Tivozanib in combination with FOLFOX6 chemotherapy in patients with advanced gastrointestinal tumors established the recommended dose and demonstrated clinical activity. [, ]
    • Other Solid Tumors: Clinical trials have explored Tivozanib's potential in treating other solid tumors, including hepatocellular carcinoma, breast cancer, and gynecological cancers. [, , ]
  • Biomarker Development: Research suggests that Neuropilin-1 (NRP-1) may serve as a potential predictive biomarker for Tivozanib's activity in colorectal cancer. []

  • Drug Resistance Reversal: Tivozanib has demonstrated the ability to reverse multidrug resistance mediated by ABC transporters, particularly ABCB1 (P-glycoprotein) and ABCG2 (BCRP), potentially enhancing the efficacy of certain anticancer agents. []

Future Directions
    • Immunotherapy: Combining Tivozanib with immune checkpoint inhibitors, like atezolizumab and nivolumab, represents a promising avenue for enhancing antitumor immunity and improving outcomes in various cancers. [, , , ]
    • Chemotherapy: Expanding upon the promising results observed with FOLFOX6, investigations into combinations with other chemotherapy regimens could yield additional treatment options for various cancers. [, ]
  • Biomarker Validation and Development: Validating NRP-1 as a predictive biomarker and identifying additional biomarkers could enable personalized treatment approaches, guiding clinicians in selecting patients most likely to benefit from Tivozanib. [, ]

  • Mechanism of Resistance: Understanding the mechanisms underlying resistance to Tivozanib will be crucial for developing strategies to overcome treatment resistance and improve long-term outcomes. [, ]

  • Exploration of New Indications: Given its favorable safety profile and demonstrated activity across multiple tumor types, investigating Tivozanib's efficacy in other cancers beyond its current indications holds promise for expanding its therapeutic potential. []

Properties

CAS Number

475108-18-0

Product Name

Tivozanib

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea

Molecular Formula

C22H19ClN4O5

Molecular Weight

454.9 g/mol

InChI

InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28)

InChI Key

SPMVMDHWKHCIDT-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl

Solubility

<1g/mL

Synonyms

AV 951
AV-951
AV951 cpd
KRN 951
KRN-951
KRN951
tivozani

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.